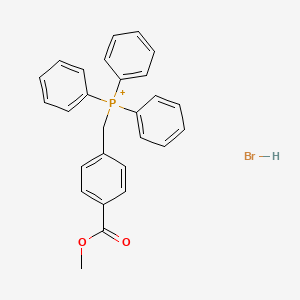
(4-Methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H24BrO2P. It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a benzyl moiety substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with (4-methoxycarbonylbenzyl) bromide. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium group.
Reducing Agents: Reducing agents like sodium borohydride can reduce the phosphonium group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction typically yields phosphines.
Aplicaciones Científicas De Investigación
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and ylides.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to its lipophilic nature.
Medicine: Research into its potential as a drug delivery agent, particularly for targeting mitochondria, is ongoing.
Industry: It finds use in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The phosphonium group can interact with various molecular targets, facilitating reactions such as the Wittig reaction. The methoxycarbonyl group enhances the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Carbomethoxybenzyl)triphenylphosphonium chloride
- (4-Methoxycarbonylphenyl)methyl-triphenylphosphonium bromide
- (Carbomethoxymethyl)triphenylphosphonium bromide
Uniqueness
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. The presence of the methoxycarbonyl group differentiates it from other phosphonium salts, making it particularly useful in applications requiring enhanced solubility and reactivity.
Propiedades
Fórmula molecular |
C27H25BrO2P+ |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
Clave InChI |
WUWDGVKUXDZLNU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



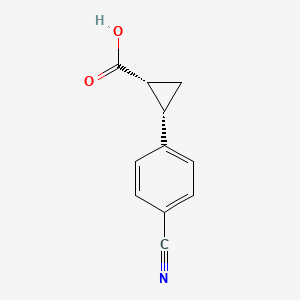
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)



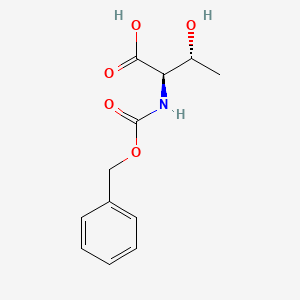

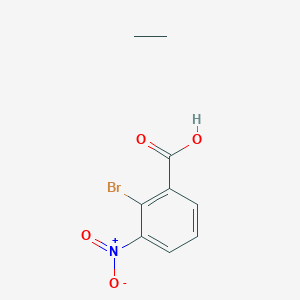
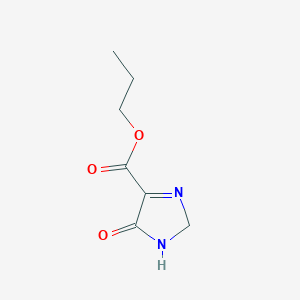


![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)

